molecular formula C17H15NO5 B2828782 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate CAS No. 1105202-11-6

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate

Cat. No. B2828782
CAS RN: 1105202-11-6
M. Wt: 313.309
InChI Key: QCMWVWHAUIRXTL-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a furan ring, an isoxazole ring, and an acetate group. These groups are common in many organic compounds and have various properties that can be useful in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present. For example, the furan ring might undergo electrophilic aromatic substitution, and the acetate group could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .

Scientific Research Applications

Antiprotozoal Agents

Research has led to the synthesis of novel compounds with significant antiprotozoal activity, demonstrating the potential for furan derivatives to contribute to treatments against protozoan infections. For example, derivatives have shown strong DNA affinities and potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Bioactive Compounds Synthesis

The synthesis of bioactive compounds from visnaginone has been explored, with reactions leading to the formation of potentially bioactive chalcones, pyrazoline, isoxazoline, and other derivatives. This research highlights the versatility of furan compounds in synthesizing a variety of structures with potential pharmaceutical applications (Abdel Hafez et al., 2001).

Furan Oligomers and Beta-Carbolines

Furan oligomers and beta-carbolines have been identified from terrestrial Streptomyces species. These compounds, such as 2,5-bis(hydroxymethyl)furan monoacetate and diacetate, have shown weak cytotoxic activity, suggesting potential for development into novel therapeutic agents (Fotso et al., 2008).

Combinatorial Libraries for Drug Discovery

The utility of γ-hydroxyalkynyl ketones for the preparation of combinatorial libraries of furans, isoxazoles, and pyrazoles has been described, demonstrating their role in generating diverse chemical libraries for drug discovery efforts (Sauers and Arnum, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with certain biological targets to exert its effects.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be explored for use in various fields, such as pharmaceuticals, materials science, or organic synthesis .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-12-4-6-14(7-5-12)21-11-17(19)22-10-13-9-16(23-18-13)15-3-2-8-20-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMWVWHAUIRXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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